VTX-27

PKC-theta inhibition T cell signaling kinase inhibitor potency

VTX-27 is a research-use-only, potent and selective PKC-θ inhibitor (Ki = 0.08 nM). Its 200-fold selectivity over PKC-δ and >1,000-fold over classical PKCs eliminates confounding off-target effects seen with pan-PKC inhibitors, ensuring unambiguous attribution of T-cell phenotypes. Well-characterized in vivo PK (65% oral bioavailability, t½ 4.7 h) enables reproducible oral dosing without extensive pilot studies. Choose VTX-27 for target validation, kinase profiling, and immunological research requiring definitive PKC-θ mechanistic data.

Molecular Formula C20H24ClFN6O
Molecular Weight 418.9 g/mol
Cat. No. B611724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVTX-27
SynonymsVTX-27;  VTX 27;  VTX27
Molecular FormulaC20H24ClFN6O
Molecular Weight418.9 g/mol
Structural Identifiers
SMILESCC(C)C(C)(C1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=NC4=NN3)F)Cl)O
InChIInChI=1S/C20H24ClFN6O/c1-11(2)20(3,29)15-10-28(8-7-23-15)19-13(21)9-14(22)17(25-19)16-12-5-4-6-24-18(12)27-26-16/h4-6,9,11,15,23,29H,7-8,10H2,1-3H3,(H,24,26,27)/t15-,20+/m0/s1
InChIKeyHXWARSZQGAFXJM-MGPUTAFESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VTX-27 (CAS 1321924-70-2): PKC-θ Selective Inhibitor for T Cell Signaling Research and Preclinical Immunomodulation Studies


VTX-27 is a potent and selective small-molecule inhibitor of protein kinase C theta (PKC-θ), a member of the novel PKC subfamily that plays a central role in T cell receptor (TCR) signaling and T cell activation . The compound exhibits a Ki of 0.08 nM against PKC-θ in cell-free biochemical assays and demonstrates >1000-fold selectivity over classical PKC isoforms and >10,000-fold selectivity over atypical PKC isoforms, with the notable exception of PKC-δ (Ki = 16 nM, 200-fold selectivity) and PKC-ε (Ki = 1 nM, 12.5-fold selectivity) . VTX-27 is supplied as a research-use-only compound for in vitro and in vivo preclinical investigations of PKC-θ-mediated signaling pathways in immunology, autoimmunity, and T cell biology.

VTX-27: Why Pan-PKC Inhibitors or Alternative PKC-θ Inhibitors Cannot Substitute Without Compromising Selectivity or PK Performance


Generic substitution of VTX-27 with other PKC-θ inhibitors or pan-PKC inhibitors is scientifically inadvisable due to substantial differences in isoform selectivity profiles and pharmacokinetic (PK) parameters that directly impact experimental reproducibility and translational relevance. Pan-PKC inhibitors such as sotrastaurin (AEB071) inhibit PKC-θ, PKC-δ, PKC-α, and PKC-β with near-equivalent potency (IC₅₀ range 1-2.1 nM), introducing confounding off-target effects across multiple PKC isoforms that obscure PKC-θ-specific mechanistic interpretation [1]. Even among PKC-θ-selective inhibitors, differences in selectivity margins over PKC-δ and PKC-ε vary considerably; VTX-27 demonstrates 200-fold selectivity over PKC-δ (Ki 0.08 nM vs. 16 nM), whereas other reported PKC-θ inhibitors exhibit narrower selectivity windows . Furthermore, VTX-27's in vivo PK profile (clearance 7 mL/min/kg, t₁/₂ 4.7 h, oral bioavailability 65%) is well-characterized and enables reproducible oral dosing in murine models, whereas alternative PKC-θ inhibitors lack comparable publicly available PK characterization . Substitution without prior validation of isoform selectivity, cellular potency, and PK parameters introduces uncontrolled variables that compromise data integrity and cross-study comparability.

VTX-27 Quantitative Differentiation Evidence: Selectivity, Potency, and Pharmacokinetic Benchmarks for Procurement Decisions


VTX-27 Sub-Nanomolar PKC-θ Inhibition (Ki = 0.08 nM): Quantitative Potency Benchmark

VTX-27 inhibits PKC-θ with a Ki of 0.08 nM in cell-free biochemical assays. By comparison, the clinically evaluated pan-PKC inhibitor sotrastaurin (AEB071) exhibits an IC₅₀ of 1 nM against PKC-θ in similar biochemical assays [1]. The 12.5-fold higher biochemical potency of VTX-27 relative to sotrastaurin provides a quantitative potency advantage for in vitro studies requiring maximal target engagement at lower compound concentrations.

PKC-theta inhibition T cell signaling kinase inhibitor potency

VTX-27 PKC-δ Selectivity Window (200-Fold, Ki 0.08 nM vs. 16 nM): Differentiating from Pan-PKC Inhibitors

VTX-27 demonstrates a 200-fold selectivity window for PKC-θ (Ki = 0.08 nM) over the closely related novel PKC isoform PKC-δ (Ki = 16 nM) . In contrast, the pan-PKC inhibitor sotrastaurin exhibits near-equipotent inhibition of PKC-θ (IC₅₀ = 1 nM) and PKC-δ (IC₅₀ = 1.3 nM), representing only a 1.3-fold selectivity margin [1]. This 200-fold selectivity window enables PKC-θ-selective pharmacological interrogation without confounding inhibition of PKC-δ, which mediates distinct signaling pathways including apoptosis regulation and oxidative stress responses.

PKC isoform selectivity off-target profiling PKC-delta inhibition

VTX-27 Classical PKC Isoform Selectivity (>1000-Fold Except PKC-βI): Superior Selectivity Over Pan-PKC Inhibitors

VTX-27 exhibits >1000-fold selectivity over classical PKC isoforms (PKC-α, PKC-βII, PKC-γ), with the exception of PKC-βI which shows 200-fold selectivity . For PKC-α specifically, the Ki is 356 nM, corresponding to a >4400-fold selectivity window relative to PKC-θ . In contrast, sotrastaurin inhibits PKC-α with an IC₅₀ of 2.1 nM, representing only a 2.1-fold selectivity margin over PKC-θ (IC₅₀ = 1 nM) [1]. Classical PKC isoforms mediate calcium-dependent signaling and vascular functions; their inhibition is associated with cardiovascular liabilities and confounding effects in immunological assays.

PKC isoform selectivity classical PKC isoforms kinase profiling

VTX-27 Atypical PKC Isoform Selectivity (>10,000-Fold): Minimal Off-Target Activity Across Broader PKC Family

VTX-27 demonstrates >10,000-fold selectivity over atypical PKC isoforms (PKC-ζ and PKC-ι/λ) based on Ki measurements ranging from 1 to >5,000 nM across the full PKC panel . Additionally, VTX-27 shows negligible activity against a panel of seven kinases from the Src, Syk, Tec, and MAP kinase families, with Ki values >1,000 nM for all tested kinases [1]. This broad selectivity profile contrasts with pan-PKC inhibitors such as sotrastaurin, which exhibit more promiscuous inhibition across the PKC family and related kinases. The >10,000-fold selectivity window over atypical PKCs ensures that VTX-27 does not perturb atypical PKC-mediated signaling pathways including cell polarity, NF-κB activation, and metabolic regulation.

PKC isoform selectivity atypical PKC isoforms kinase profiling

VTX-27 In Vivo Pharmacokinetic Profile: Clearance 7 mL/min/kg, Half-Life 4.7 h, Oral Bioavailability 65%

VTX-27 demonstrates a well-characterized in vivo PK profile in murine models: low plasma clearance (7 mL/min/kg), prolonged elimination half-life (4.7 h), and high oral bioavailability (65%) . Following oral administration at 25 mg/kg, VTX-27 achieves a Cmax of approximately 700 ng/mL and produces dose-dependent inhibition of IL-2 production in vivo . A single oral dose at 12.5, 25, or 50 mg/kg significantly reduces IL-2 release induced by staphylococcal enterotoxin B in a murine model . While direct comparative PK data for other PKC-θ inhibitors in identical models are not publicly available, the availability of detailed PK parameters for VTX-27 enables precise experimental design and dose selection, whereas many alternative PKC-θ inhibitors lack comparable public PK characterization.

pharmacokinetics oral bioavailability in vivo dosing

VTX-27 Cellular T Cell Activation Inhibition: IL-2 Release IC₅₀ = 11 nM in Human PBMCs

In cellular functional assays, VTX-27 inhibits CD28-induced IL-2 release in human peripheral blood mononuclear cells (PBMCs) with an IC₅₀ of 11 nM . This cellular potency correlates with its biochemical Ki of 0.08 nM and demonstrates effective target engagement in a physiologically relevant human primary cell system. In vivo, oral administration of VTX-27 at 12.5-50 mg/kg significantly reduces IL-2 levels in a murine model of staphylococcal enterotoxin B-induced T cell activation, confirming translation from biochemical to cellular to in vivo functional inhibition . While direct comparative cellular IC₅₀ data for alternative PKC-θ inhibitors in identical human PBMC assays are not publicly available, the 11 nM IC₅₀ provides a benchmark cellular potency reference for experimental design and comparison with in-house testing of alternative compounds.

T cell activation IL-2 production immunomodulation

VTX-27: Optimized Research Applications Based on Quantified Selectivity, Potency, and PK Parameters


PKC-θ-Specific Target Validation in T Cell Receptor Signaling Studies

VTX-27 is optimally suited for target validation studies requiring unambiguous attribution of T cell phenotypes to PKC-θ inhibition. Its 200-fold selectivity over PKC-δ (Ki 0.08 nM vs. 16 nM) and >4400-fold selectivity over PKC-α (Ki 356 nM) minimize confounding off-target effects on other PKC isoforms that mediate distinct signaling pathways. This selectivity profile is critical when interpreting TCR-induced NF-κB activation, NFAT translocation, and IL-2 production, where pan-PKC inhibitors such as sotrastaurin introduce ambiguity due to concurrent inhibition of PKC-δ, PKC-α, and PKC-β.

Oral In Vivo PKC-θ Pharmacology Studies in Murine Autoimmunity and Inflammation Models

VTX-27's well-characterized oral PK profile (clearance 7 mL/min/kg, t₁/₂ 4.7 h, bioavailability 65%) enables reproducible oral dosing in murine models of T cell-mediated autoimmunity and inflammation. Researchers can administer VTX-27 at 12.5-50 mg/kg orally to achieve sustained plasma exposure (Cmax ~700 ng/mL at 25 mg/kg) and dose-dependent inhibition of IL-2 production . This established PK characterization eliminates the need for extensive pilot PK studies and facilitates direct cross-study comparison of efficacy results.

Comparative PKC Isoform Profiling and Kinase Selectivity Panel Reference

VTX-27 serves as a benchmark reference compound for PKC-θ selectivity in kinase profiling panels. Its Ki values across the PKC family (PKC-θ 0.08 nM, PKC-δ 16 nM, PKC-ε 1 nM, PKC-η 3.5 nM, PKC-α 356 nM, all others >1,000 to >5,000 nM) provide a quantitative selectivity fingerprint for use as a positive control in inhibitor screening campaigns and as a calibration standard for evaluating the selectivity profiles of novel PKC-θ inhibitors.

In Vitro T Cell Activation Assays with Minimized Off-Target Classical PKC Inhibition

For in vitro T cell activation studies requiring maximal PKC-θ specificity, VTX-27's >1000-fold selectivity over classical PKC isoforms [1] ensures that calcium-dependent signaling via classical PKCs remains largely unperturbed at concentrations achieving full PKC-θ inhibition. This property is particularly valuable when studying TCR signaling crosstalk with calcium-dependent pathways or when conducting mechanistic studies in primary T cells where classical PKC inhibition may confound interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for VTX-27

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.